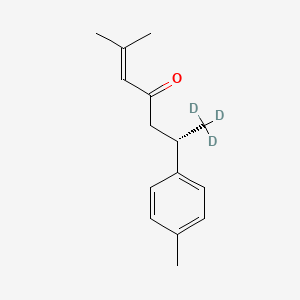
ar-Turmerone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ar-Turmerone-d3: is a deuterium-labeled derivative of ar-Turmerone, a major bioactive compound found in the essential oil of turmeric (Curcuma longa). This compound is known for its various pharmacological activities, including anti-inflammatory, anti-tumorigenic, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
Isolation from Turmeric Oleoresin: ar-Turmerone can be isolated from turmeric oleoresin using silica gel adsorbent, which is a cost-effective method.
Deuterium Labeling: The deuterium labeling of ar-Turmerone involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Extraction from Turmeric Oil: Industrial production of ar-Turmerone involves the extraction of turmeric oil from the rhizomes of Curcuma longa, followed by purification processes to isolate ar-Turmerone.
Chemical Synthesis:
化学反应分析
Types of Reactions
Oxidation: ar-Turmerone can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: ar-Turmerone can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of ar-Turmerone include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for ar-Turmerone.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
Oxidized Derivatives: Oxidation of ar-Turmerone can lead to the formation of ketones and aldehydes.
Reduced Derivatives: Reduction reactions can produce alcohols and other reduced forms of ar-Turmerone.
Substituted Compounds: Substitution reactions can yield a variety of substituted ar-Turmerone derivatives with different functional groups.
科学研究应用
Chemistry
Mosquito Repellent: ar-Turmerone has been studied as a structural and functional analogue of synthetic mosquito repellent N,N-Diethyl-meta-toluamide (DEET), showing comparable mosquito repellency.
Biology
Medicine
Anti-inflammatory: ar-Turmerone exhibits significant anti-inflammatory activity, which can be beneficial in treating various inflammatory conditions.
Anti-tumorigenic: The compound has demonstrated anti-tumorigenic properties, making it a potential candidate for cancer therapy.
Industry
作用机制
Molecular Targets and Pathways
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): ar-Turmerone activates Nrf2, leading to the enhancement of cellular antioxidant potency and neuroprotection.
Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ): ar-Turmerone exerts hypoglycemic effects through the activation of PPAR-δ.
Odorant Binding Protein 1 (OBP1): ar-Turmerone interacts with OBP1, impairing the mosquito’s ability to recognize host body odor, similar to the action of DEET.
相似化合物的比较
Similar Compounds
α-Turmerone: Another major component of turmeric oil with similar pharmacological properties.
β-Turmerone: A structurally related compound with comparable biological activities.
N,N-Diethyl-meta-toluamide (DEET): A synthetic mosquito repellent with structural and functional similarities to ar-Turmerone.
Uniqueness
Deuterium Labeling: The incorporation of deuterium atoms in ar-Turmerone-d3 enhances its stability and allows for detailed pharmacokinetic studies.
Neuroprotective Effects: This compound has shown unique neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
219.34 g/mol |
IUPAC 名称 |
(6S)-7,7,7-trideuterio-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
InChI |
InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1/i4D3 |
InChI 键 |
NAAJVHHFAXWBOK-RAORYRQFSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CC(=O)C=C(C)C)C1=CC=C(C=C1)C |
规范 SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



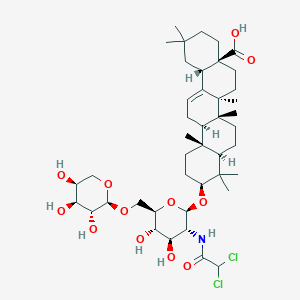
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
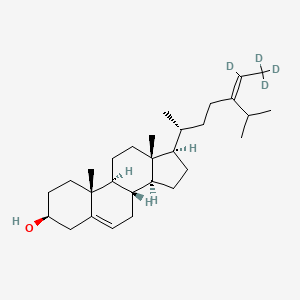
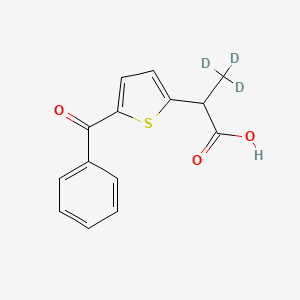
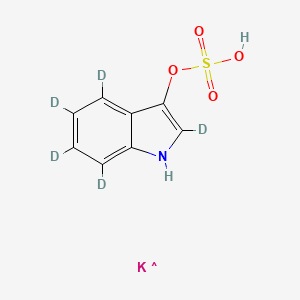
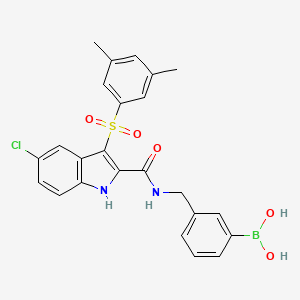
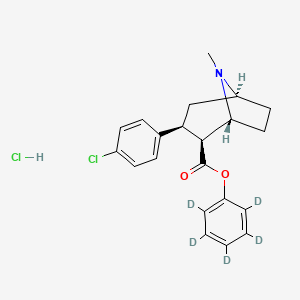

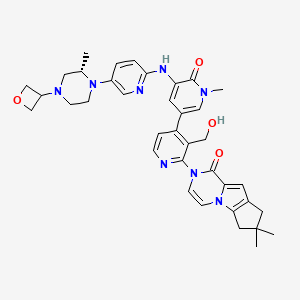
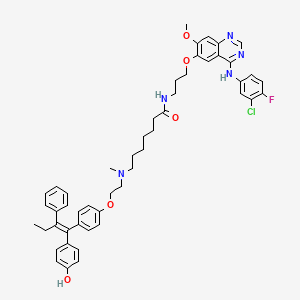
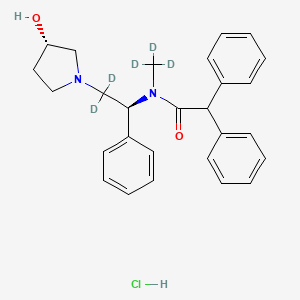

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
